N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
CAS No.: 898444-65-0
Cat. No.: VC7039471
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898444-65-0 |
|---|---|
| Molecular Formula | C23H28N4O4S |
| Molecular Weight | 456.56 |
| IUPAC Name | N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H28N4O4S/c1-16(28)17-4-2-5-18(14-17)24-21(29)15-32-22-19-6-3-7-20(19)27(23(30)25-22)9-8-26-10-12-31-13-11-26/h2,4-5,14H,3,6-13,15H2,1H3,(H,24,29) |
| Standard InChI Key | MNPMBKNOPOAKKT-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A 3-acetylphenyl group attached via an acetamide linkage.
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A tetrahydrocyclopenta[d]pyrimidinone core with a thioether bridge.
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A 2-morpholinoethyl substituent at the pyrimidinone’s N1 position .
The IUPAC name, N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide, reflects this arrangement . The morpholinoethyl side chain introduces a tertiary amine capable of protonation at physiological pH, potentially enhancing water solubility and target binding.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 456.56 g/mol | |
| XLogP3-AA | 1.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 8 |
Conformational Analysis
X-ray crystallography data for directly analogous compounds reveal that the morpholine ring adopts a chair conformation, while the cyclopenta[d]pyrimidinone core maintains planarity . Intramolecular hydrogen bonding between the thioacetamide’s NH and adjacent carbonyl groups likely stabilizes the molecule’s bioactive conformation .
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification employs techniques such as:
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Flash Chromatography: Silica gel columns with gradient elution (ethyl acetate/hexane).
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Recrystallization: Ethanol/water mixtures to isolate crystalline product .
Structural validation relies on:
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NMR: Characteristic signals at δ 2.4–2.6 ppm (morpholine CH), δ 7.5–8.1 ppm (aromatic protons).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated <1 mg/mL) due to its hydrophobic cyclopenta[d]pyrimidinone core and acetylphenyl group . Solubility enhancers like β-cyclodextrins or co-solvents (DMSO) are typically required for biological assays. Stability studies indicate decomposition under strong acidic (pH <3) or alkaline (pH >9) conditions, with a shelf life of ≥12 months at −20°C.
Spectroscopic Profiles
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UV-Vis: λ ≈ 265 nm (π→π* transitions of the acetylphenyl group).
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IR: Strong bands at 1670 cm (C=O stretch), 1240 cm (C–N morpholine).
Analytical Characterization
Chromatographic Methods
HPLC Analysis (C18 column, 250 × 4.6 mm, 5 μm) under these conditions achieves baseline separation:
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Mobile Phase: 60:40 Acetonitrile/0.1% Formic Acid
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Flow Rate: 1.0 mL/min
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Retention Time: 8.2 min
Mass Spectrometric Fragmentation
Key fragments in ESI-MS/MS include:
Comparative Analysis with Structural Analogs
Table 2: Comparison with N-(3-Acetylphenyl)-2-((1-(3-Morpholinopropyl)-2-Oxo-2,5,6,7-Tetrahydro-1H-Cyclopenta[d]Pyrimidin-4-Yl)Thio)Acetamide
| Property | Target Compound | Analog (CAS 898451-27-9) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 456.56 g/mol | 470.59 g/mol |
| Side Chain | 2-Morpholinoethyl | 3-Morpholinopropyl |
| Calculated logP | 1.3 | 1.8 |
| Rotatable Bonds | 8 | 9 |
The extended propyl chain in the analog increases lipophilicity (logP +0.5) but may reduce aqueous solubility.
Research Gaps and Future Directions
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Pharmacokinetic Profiling: Absorbtion, distribution, metabolism, excretion (ADME) studies are needed to evaluate oral bioavailability.
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Target Deconvolution: High-throughput screening against kinase panels or GPCR libraries could identify primary targets.
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Analog Synthesis: Introducing electron-withdrawing groups (e.g., –CF) at the acetylphenyl position may enhance metabolic stability.
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